tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-benzoylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzoyl group, and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-benzoylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Benzoyl morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted benzoyl morpholine derivatives.
Scientific Research Applications
tert-Butyl ®-2-benzoylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-benzoylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit calmodulin, a protein involved in calcium signaling, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with similar tert-butyl group but different functional groups.
tert-Butyl chloride: A halide with similar tert-butyl group but different reactivity and applications.
tert-Butyl acetate: An ester with similar tert-butyl group but different chemical properties.
Uniqueness
tert-Butyl ®-2-benzoylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring, benzoyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
tert-Butyl (R)-2-benzoylmorpholine-4-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a morpholine ring, a benzoyl group, and a tert-butyl ester functionality. Its molecular formula is C15H19N1O3 with a molecular weight of approximately 273.32 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focusing on:
- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
- Anticancer Potential : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been noted to inhibit calmodulin, which plays a crucial role in calcium signaling pathways within cells, potentially affecting various physiological processes.
The mechanism of action for this compound involves its interaction with biological targets at the molecular level:
- Enzyme Interaction : The compound may inhibit enzymes such as calmodulin, leading to altered calcium signaling and subsequent effects on cellular functions.
- Cellular Uptake and Bioavailability : Its lipophilic nature allows for effective cellular uptake, enhancing its bioavailability in biological systems.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Antimicrobial Assays : In vitro assays demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 50 |
- Cytotoxicity Tests : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 25 µM, suggesting potential for anticancer applications.
Toxicological Assessment
Toxicological studies are crucial in evaluating the safety profile of new compounds. Initial assessments indicate that this compound exhibits low toxicity in mammalian cell lines, with no significant adverse effects observed at therapeutic concentrations .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Derivative : The reaction often employs dichloromethane or toluene as solvents under reflux conditions.
- Introduction of the Benzoyl Group : This step can be achieved through nucleophilic substitution reactions using benzoyl chloride.
In industrial applications, this compound serves as an intermediate in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Properties
IUPAC Name |
tert-butyl (2R)-2-benzoylmorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZHVZSGCAMBU-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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